
2-Cyclopropylidene-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylidene-1-phenylethan-1-one is an organic compound with the molecular formula C11H12O It is characterized by a cyclopropylidene group attached to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylidene-1-phenylethan-1-one typically involves the reaction of cyclopropylidene intermediates with phenyl-containing compounds. One common method is the reaction of cyclopropylideneacetophenone with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylidene-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
2-Cyclopropylidene-1-phenylethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropylidene-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . These interactions can influence cellular processes and have potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylidene-1-phenylethanone: Similar in structure but with a cyclohexylidene group instead of a cyclopropylidene group.
Phenacyl bromide: Contains a phenyl group and a bromine atom, used in different chemical reactions.
Uniqueness
2-Cyclopropylidene-1-phenylethan-1-one is unique due to its cyclopropylidene group, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
80345-17-1 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-cyclopropylidene-1-phenylethanone |
InChI |
InChI=1S/C11H10O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 |
InChI Key |
LCVPQZFVFXEOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


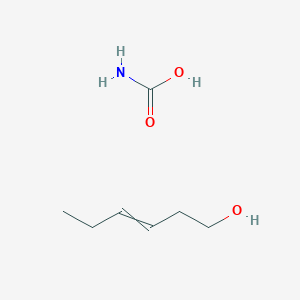
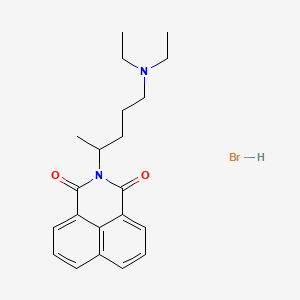
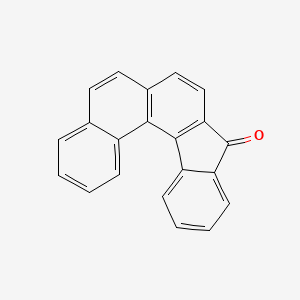


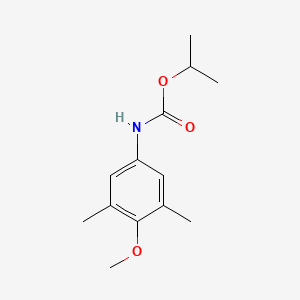
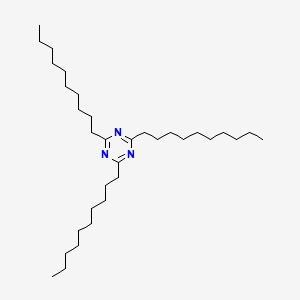
![2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid](/img/structure/B14417400.png)
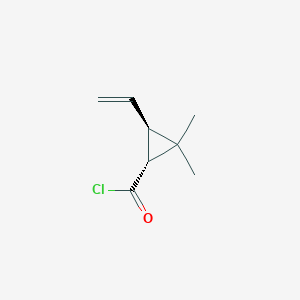

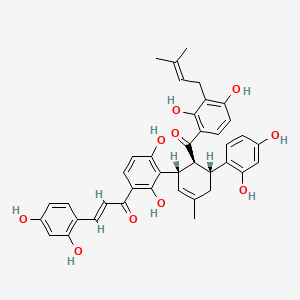
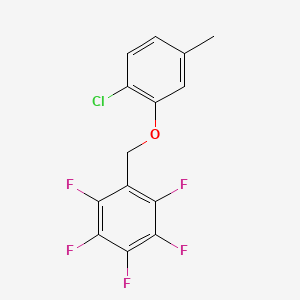
silane](/img/structure/B14417441.png)

